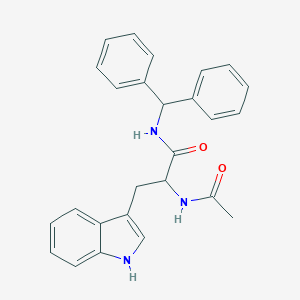![molecular formula C18H14N2O2S3 B496681 2-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-phenylethan-1-one](/img/structure/B496681.png)
2-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-phenylethan-1-one is a complex organic compound with a molecular formula of C18H14N2O2S3 and a molecular weight of 386.51 g/mol . This compound features a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-phenylethan-1-one typically involves the reaction of 2-oxo-2-phenylethyl thiol with 1,3,4-thiadiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-oxo-2-phenylethyl)thio)-5-phenylthieno(2,3-d)pyrimidin-4(3H)-one: Similar in structure but contains a thieno ring instead of a thiadiazole ring.
2-((2-oxo-2-phenylethyl)thio)-3,6-diphenyl-4(3H)-pyrimidinone: Contains a pyrimidinone ring and exhibits different biological activities.
Uniqueness
2-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-phenylethan-1-one is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C18H14N2O2S3 |
|---|---|
Poids moléculaire |
386.5g/mol |
Nom IUPAC |
2-[(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C18H14N2O2S3/c21-15(13-7-3-1-4-8-13)11-23-17-19-20-18(25-17)24-12-16(22)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
UZTQRNJUQWEWSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B496600.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]methanesulfonamide](/img/structure/B496601.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B496603.png)
![2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B496604.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B496605.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B496606.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B496608.png)


![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B496618.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B496620.png)
![N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B496621.png)
